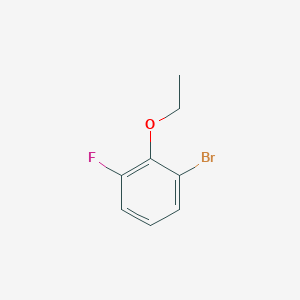

1-Bromo-2-ethoxy-3-fluorobenzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-ethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPXYTPDGYOCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669740 | |

| Record name | 1-Bromo-2-ethoxy-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909302-84-7 | |

| Record name | 1-Bromo-2-ethoxy-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Landscape of Polyfunctionalized Arenes in Contemporary Organic Chemistry

Polyfunctionalized arenes, which are aromatic rings bearing multiple, distinct functional groups, are of paramount importance in modern organic chemistry. researchgate.netrsc.org These structures are foundational to the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The precise arrangement of different substituents on the aromatic core allows for the fine-tuning of a molecule's biological activity, physical properties, and chemical reactivity. The creation of these complex aromatic compounds often relies on sophisticated synthetic strategies, including cross-coupling reactions and sequential functionalization, to install the desired groups with high regioselectivity. researchgate.netduke.edu The pursuit of efficient and modular methods to access polyfunctional arenes from readily available starting materials remains a significant and active area of research. rsc.orgduke.edu

Rationale for Dedicated Research on 1 Bromo 2 Ethoxy 3 Fluorobenzene

The compound 1-Bromo-2-ethoxy-3-fluorobenzene is a subject of dedicated research due to its specific and synthetically advantageous substitution pattern. It possesses three distinct functional groups—a bromine atom, an ethoxy group, and a fluorine atom—positioned at contiguous centers on the benzene (B151609) ring. This unique arrangement offers a versatile platform for sequential and site-selective chemical modifications.

The bromine atom serves as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) or for the formation of organometallic reagents. The fluorine atom, known for its ability to modulate the electronic properties and metabolic stability of molecules, is a desirable feature in many bioactive compounds. The ethoxy group also influences the electronic nature of the ring and can be a site for further chemical transformation. The distinct reactivity of these three groups allows chemists to use this compound as a building block to construct more complex, highly substituted aromatic structures in a controlled manner.

Overview of Research Domains Applicable to 1 Bromo 2 Ethoxy 3 Fluorobenzene

De Novo Synthetic Routes to this compound

Sequential Halogenation Strategies

The introduction of two different halogen atoms onto an aromatic ring requires precise control over the regiochemical outcome of the halogenation reactions. The directing effects of the substituents already present on the ring play a crucial role in determining the position of the incoming electrophile.

A logical approach to the synthesis of this compound involves the regioselective bromination of a suitable precursor, such as 2-ethoxy-3-fluorophenol. The hydroxyl and ethoxy groups are strong activating groups and are ortho-, para-directing, while the fluorine atom is a deactivating group but is also ortho-, para-directing. In 2-ethoxy-3-fluorophenol, the positions ortho and para to the powerful hydroxyl activating group are the most nucleophilic.

Considering the directing effects of the substituents in 2-ethoxy-3-fluorophenol, electrophilic bromination is expected to occur at the positions activated by the hydroxyl and ethoxy groups. The potential sites for bromination are C4, C6, and C1 (ipso-substitution is less likely). The interplay of steric hindrance and electronic activation will ultimately determine the major product.

A plausible synthetic step is the bromination of 2-ethoxy-3-fluorophenol. The conditions for such a reaction would need to be carefully optimized to favor the desired 1-bromo isomer.

| Reactant | Reagent | Potential Products | Reaction Type |

| 2-Ethoxy-3-fluorophenol | Br₂ in a suitable solvent (e.g., CH₂Cl₂, AcOH) | 1-Bromo-2-ethoxy-3-fluorophenol, 4-Bromo-2-ethoxy-3-fluorophenol, 6-Bromo-2-ethoxy-3-fluorophenol | Electrophilic Aromatic Substitution |

To achieve regioselectivity, the choice of brominating agent and reaction conditions is critical. Milder brominating agents such as N-Bromosuccinimide (NBS) in the presence of a catalyst can sometimes offer better control over the reaction's regiochemistry compared to elemental bromine.

Introducing fluorine regioselectively is often more challenging than bromination due to the high reactivity of many fluorinating agents. A common strategy for introducing fluorine is through a Schiemann reaction or related diazonium salt chemistry. For instance, a bromo-ethoxy-aniline could be diazotized and subsequently treated with a fluoride (B91410) source like tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆).

However, a more direct fluorination approach on a pre-existing bromo-ethoxy-benzene derivative is generally difficult to control and less common for this type of substitution pattern. Therefore, a synthetic strategy relying on a late-stage fluorination of a bromo-ethoxy-benzene precursor is less synthetically viable than a strategy involving an early-stage introduction of the fluorine atom.

Introduction of the Ethoxy Moiety

The formation of the ether bond is a fundamental transformation in organic synthesis, and several reliable methods are available for this purpose.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, this would involve the deprotonation of a suitable bromofluorophenol followed by reaction with an ethylating agent.

A potential precursor for this approach is 2-bromo-6-fluorophenol. The synthesis of this precursor itself is a key consideration. Once obtained, it can be converted to its corresponding phenoxide by treatment with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), and then reacted with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to furnish the target ether.

| Reactant | Base | Ethylating Agent | Product |

| 2-Bromo-6-fluorophenol | NaH, K₂CO₃, or NaOH | C₂H₅Br or C₂H₅I | This compound |

The efficiency of the Williamson ether synthesis is dependent on the reactivity of the alkyl halide and the nucleophilicity of the phenoxide. Primary alkyl halides are preferred to minimize competing elimination reactions.

While the Williamson ether synthesis is the most common method, other techniques for forming aryl ethers exist. For instance, copper-catalyzed cross-coupling reactions of phenols with alkyl halides (Ullmann condensation) can be employed, although this is more frequently used for diaryl ethers. Another approach could involve the reaction of a bromofluorobenzene derivative with sodium ethoxide, though the aromatic nucleophilic substitution (SₙAr) would require strong activation by electron-withdrawing groups, which is not the case for the target molecule's precursors. Therefore, for the synthesis of this compound, the Williamson ether synthesis remains the most practical and straightforward approach for introducing the ethoxy group.

Multi-Step Divergent and Convergent Syntheses of this compound

The synthesis of this compound is not widely documented in dedicated publications. However, a plausible synthetic route can be devised based on established methodologies for the preparation of polysubstituted aromatic compounds. The strategic introduction of the three different substituents onto the benzene (B151609) ring requires careful planning to ensure the correct regiochemistry.

Strategic Disconnections and Precursor Selection

A retrosynthetic analysis of this compound suggests several potential disconnection points. A logical approach involves the sequential introduction of the functional groups, taking into account their directing effects in electrophilic aromatic substitution reactions.

One plausible retrosynthetic pathway begins by disconnecting the ethoxy group, leading to a bromofluorophenol intermediate. This is a common strategy, as the hydroxyl group can be readily etherified in a later step. The bromine and fluorine atoms can be introduced through electrophilic halogenation and diazotization-fluorination reactions, respectively.

A potential forward synthesis, based on this disconnection, could start from a commercially available aminophenol. For instance, starting with 2-amino-6-fluorophenol, a bromination reaction could be performed, directed by the activating hydroxyl and amino groups. Subsequent removal of the amino group via diazotization and reduction, followed by ethylation of the phenolic hydroxyl, would yield the target molecule.

Alternatively, a convergent synthesis could be envisioned, where two substituted fragments are coupled together. However, for a relatively small molecule like this compound, a linear, sequential introduction of substituents is often more practical.

The choice of precursors is critical and often guided by the commercial availability and reactivity of the starting materials. Key precursors for a potential synthesis could include:

2-Fluoroaniline

2-Bromophenol

3-Fluorophenol

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of a multi-step synthesis is highly dependent on the optimization of each reaction step to maximize yield and selectivity. For the proposed synthesis of this compound, several key transformations would require careful control of reaction conditions.

In an electrophilic bromination step, the choice of brominating agent (e.g., Br₂, N-bromosuccinimide), solvent, and temperature would be crucial to control the regioselectivity and prevent over-bromination. The directing effects of the existing substituents on the benzene ring will play a major role in determining the position of the incoming bromine atom.

The diazotization of an amino group, followed by a Sandmeyer or Schiemann-type reaction to introduce the bromine or fluorine atom, respectively, is a well-established but often sensitive process. orgsyn.org The temperature must be carefully controlled, typically at low temperatures (0-5 °C), to prevent the decomposition of the diazonium salt. The choice of the copper salt catalyst in a Sandmeyer reaction or the counter-ion in a Schiemann reaction can significantly influence the yield of the desired halogenated product.

Finally, the Williamson ether synthesis to introduce the ethoxy group requires the selection of a suitable base and solvent to ensure complete deprotonation of the phenol (B47542) without promoting side reactions. The choice of the ethylating agent (e.g., ethyl iodide, diethyl sulfate) and the reaction temperature will also affect the reaction rate and yield.

Advanced Functionalization and Derivatization of this compound

The presence of a bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in activating the carbon-bromine bond, allowing for a variety of coupling partners to be introduced at this position. The electronic and steric effects of the adjacent ethoxy and fluorine groups can influence the reactivity of the C-Br bond.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. youtube.com This reaction is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. google.com

For this compound, a Suzuki-Miyaura coupling would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-1 position. The general reaction scheme is as follows:

Scheme 1: Suzuki-Miyaura Coupling of this compound

The success of the Suzuki-Miyaura coupling depends on the careful selection of the catalyst, ligand, base, and solvent. A variety of palladium sources and phosphine (B1218219) ligands can be employed to achieve high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 80-110 |

This table presents typical conditions and may require optimization for the specific substrate.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. orgsyn.orgsigmaaldrich.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine that can also serve as the solvent. The Sonogashira coupling provides a direct route to arylalkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.

The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield a 1-(alkynyl)-2-ethoxy-3-fluorobenzene derivative.

Scheme 2: Sonogashira Coupling of this compound

The reaction is generally carried out under mild conditions and is tolerant of a wide range of functional groups. The choice of the palladium catalyst, copper source, and base is crucial for achieving high yields.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | 25-70 |

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 50-80 |

This table presents typical conditions and may require optimization for the specific substrate.

Buchwald-Hartwig Amination and Other C-N/C-O/C-S Couplings

The bromine atom of this compound is amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-heteroatom bonds. While specific literature examples detailing the coupling of this exact substrate are scarce, the reactivity can be inferred from established protocols for related aryl bromides.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling for forming C-N bonds, is a cornerstone of modern synthesis. For a substrate like this compound, the reaction would involve coupling with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical, with bulky, electron-rich biarylphosphines often providing the best results. Similarly, C-O and C-S bond formation can be achieved by coupling with alcohols or thiols, respectively, often using similar catalytic systems. Copper-catalyzed Ullmann-type couplings also provide a viable, older alternative for these transformations, particularly for amination reactions with ammonia (B1221849) or amines. vanderbilt.eduuomustansiriyah.edu.iq

Given the electronic nature of the substrate—possessing both an electron-donating ethoxy group and electron-withdrawing halogens—standard palladium-catalyzed conditions are expected to be effective. The following tables present representative conditions for Buchwald-Hartwig and other cross-coupling reactions based on analogous aryl bromide systems.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Amine | Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Fluoroalkylamines | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100 | nih.gov |

| Primary Alkylamines | Pd₂(dba)₃ / tBuXPhos | NaOtBu | Dioxane | 80 | General Protocol |

| Secondary Amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | General Protocol |

Table 2: Representative Conditions for C-O and C-S Couplings of Aryl Bromides

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Fluorinated Alcohols | tBuBrettPhos Pd G3 | Cs₂CO₃ | Toluene | 100 | acs.org |

| Phenols | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | General Protocol |

| Aliphatic Thiols | Pd₂(dba)₃ / Xantphos | DBU | Dioxane | 90 | General Protocol |

Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, typically requiring the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. masterorganicchemistry.comcsbsju.edu

In SNAr reactions, the relative leaving group ability of halogens is often F > Cl > Br > I when the rate-determining step is the initial nucleophilic attack, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. masterorganicchemistry.comnih.govwyzant.com However, this is primarily observed in highly activated systems (e.g., dinitro-substituted rings).

For an unactivated or weakly activated ring like this compound, which lacks strong EWGs like a nitro or cyano group, the SNAr reaction is generally disfavored and would require harsh conditions. In such cases, the bond strength (C-F > C-Br) becomes more influential in the leaving group departure step. Therefore, if an SNAr reaction were forced to occur, the weaker carbon-bromine bond would be expected to cleave more readily than the stronger carbon-fluorine bond, leading to the selective displacement of the bromine atom.

The fluorine atom in this compound is not activated towards traditional SNAr. The ethoxy group is an electron-donating group (EDG), and the bromo group is only weakly withdrawing. Neither substituent is in an ortho or para position to the fluorine atom to provide the necessary electronic stabilization for a Meisenheimer intermediate. csbsju.edu Consequently, displacing the fluoride via a standard SNAr mechanism is synthetically unfeasible.

For substitution of an unactivated fluorine to occur, alternative mechanisms would be required, such as photoredox catalysis, which can facilitate SNAr on electron-neutral and even electron-rich fluoroarenes by generating a radical cation intermediate. nih.gov However, specific application of this method to this compound has not been reported.

Electrophilic Aromatic Substitution (EAS) on this compound

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring control both the rate of reaction and the position (regioselectivity) of the incoming electrophile.

The directing effects of the three substituents on this compound are as follows:

Ethoxy (-OEt): This is a strongly activating group due to its ability to donate electron density via resonance (+R effect). It is a powerful ortho, para-director. pressbooks.pub

When multiple substituents are present, the regiochemical outcome is determined by the additive effects of the groups. The following rules are generally applied:

The most powerful activating group exerts the dominant influence. pressbooks.pub

Substitution rarely occurs at the position between two meta-substituents due to steric hindrance. pressbooks.pub

In this molecule, the ethoxy group is the most powerful activating group and will therefore control the position of substitution. The positions ortho and para to the ethoxy group are C6 and C4, respectively. The C4 position is already substituted with the bromine atom. Therefore, electrophilic attack is strongly predicted to occur at the C6 position, which is sterically accessible and electronically favored by the dominant ethoxy director. The directing effects of the fluoro and bromo groups are consistent with this outcome, as C6 is also ortho to the fluorine atom, although this is a much weaker directing influence.

For a typical EAS reaction like nitration (using HNO₃/H₂SO₄), the expected major product would be 1-bromo-2-ethoxy-3-fluoro-6-nitrobenzene.

Generation and Trapping of Aryne Intermediates from this compound Derivatives

Arynes are highly reactive intermediates derived from an aromatic ring by the formal removal of two substituents from adjacent carbons, resulting in a strained "triple bond" within the ring. wikipedia.org They are typically generated in situ and trapped with a suitable reagent.

The direct generation of an aryne from this compound is complex. Classic aryne formation involves deprotonation of a C-H bond ortho to a halogen, followed by elimination. masterorganicchemistry.com In this substrate, the most acidic proton is likely at C4 (between Br and F), but its removal would not lead to a direct elimination.

A more viable strategy involves the use of a derivative. For instance, the generation of the 2-ethoxy-3-fluorobenzyne intermediate could be achieved from a precursor like 2-bromo-1-fluoro-3-ethoxybenzene via treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA). The base would deprotonate the C2 position ortho to the fluorine, followed by elimination of lithium bromide.

Alternatively, modern methods using 2-(trimethylsilyl)aryl triflates serve as mild and efficient aryne precursors. greyhoundchrom.comnih.gov A derivative such as 2-ethoxy-3-fluoro-6-(trimethylsilyl)phenyl triflate would generate the desired 2-ethoxy-3-fluorobenzyne upon treatment with a fluoride source like CsF.

Once generated, this unsymmetrical aryne can be trapped by various reagents. For example, in a [4+2] cycloaddition (Diels-Alder reaction), a diene like furan (B31954) would react with the aryne to yield a bicyclic adduct. wikipedia.org Nucleophilic addition would also occur, with the regioselectivity of the addition being influenced by the electronic effects of the ethoxy and fluoro substituents. masterorganicchemistry.com

Mechanistic Pathways of Aryne Formation

The generation of arynes from aryl halides is a well-established transformation, typically proceeding through a dehydrohalogenation mechanism. nih.gov In the case of This compound , the formation of 3-ethoxy-2-fluorobenzyne can be induced by a strong base, such as an organolithium reagent like n-butyllithium (n-BuLi).

The proposed mechanism commences with the deprotonation of the aromatic ring. The inductive effect of the fluorine and ethoxy groups, along with the bromine, influences the acidity of the ring protons. It is anticipated that the proton at the C6 position, ortho to the bromine atom, is the most acidic and will be preferentially abstracted by the strong base. This generates a transient carbanion.

It is important to note that alternative methods for aryne generation exist, such as those starting from o-(trimethylsilyl)phenyl triflates, which proceed under milder, fluoride-induced conditions. researchgate.net However, the dehydrohalogenation of dihaloarenes remains a common and effective strategy. tcichemicals.com

Cycloaddition Reactions with Arynes

Once generated in situ, the highly reactive 3-ethoxy-2-fluorobenzyne can be trapped by a variety of reagents, most notably through cycloaddition reactions. The [4+2] cycloaddition, or Diels-Alder reaction, is a particularly powerful tool for the construction of complex, polycyclic frameworks.

A classic trapping agent for benzynes is furan, which acts as the diene component in the Diels-Alder reaction. nih.gov The reaction of 3-ethoxy-2-fluorobenzyne with furan is expected to yield a bicyclic adduct. Due to the unsymmetrical nature of the benzyne, two regioisomeric products are possible, depending on the orientation of the diene approach. The electronic effects of the ethoxy and fluoro substituents on the aryne play a crucial role in directing this regioselectivity. beilstein-journals.orgchemistrysteps.commasterorganicchemistry.com

Another common diene employed in trapping arynes is anthracene (B1667546). The Diels-Alder reaction between an aryne and anthracene yields a triptycene (B166850) derivative, a rigid, three-dimensional molecule with a propeller-like shape. chempedia.infowikipedia.orgresearchgate.net The reaction of 3-ethoxy-2-fluorobenzyne with anthracene would lead to the formation of a substituted triptycene. The regiochemical outcome of this cycloaddition is also governed by the electronic and steric influences of the substituents on the benzyne.

The table below summarizes the expected cycloaddition reactions of 3-ethoxy-2-fluorobenzyne.

| Diene | Reaction Type | Expected Product(s) |

| Furan | [4+2] Cycloaddition | Substituted oxa-bridged bicyclic adducts |

| Anthracene | [4+2] Cycloaddition | Substituted triptycene derivatives |

Interactive Data Table: Cycloaddition Reactions of 3-ethoxy-2-fluorobenzyne

Note: Specific yields and isomer ratios are dependent on precise reaction conditions and have not been reported in the available literature for this specific aryne.

Article on this compound Remains Elusive Due to Lack of Specific Research Data

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the reactivity and mechanistic investigations of the chemical compound this compound are not publicly available. Consequently, the development of an in-depth article focusing solely on this compound, as per the specified outline, cannot be fulfilled at this time.

Information on analogous but distinct compounds, such as 1-bromo-2-fluorobenzene (B92463), suggests potential reactivity pathways, including the formation of reactive intermediates like benzyne. However, the influence of the additional ethoxy and fluoro substituents on the reactivity of the target molecule remains undocumented in the available literature. Similarly, while methods for O-dealkylation of aryl ethers and various cross-coupling reactions are well-established, their specific application to this compound, including reaction conditions, yields, and selectivity, is not reported.

The absence of specific research on this compound prevents the creation of the requested detailed article, which was to include in-depth discussions on its ortho-bromo and meta-fluoro reactivity, behavior in cascade processes, O-dealkylation, and potential for chiral derivatization, complete with data tables of research findings.

Further research and publication in the field of synthetic organic chemistry would be necessary to provide the specific data required to construct the requested scientific article.

Oxidative and Reductive Manipulations of this compound

The presence of both reducible (aromatic ring, C-Br bond) and potentially oxidizable (ethoxy group) functionalities on this compound allows for a range of oxidative and reductive transformations. The selectivity of these reactions is highly dependent on the chosen reagents and conditions.

Aromatic Ring Hydrogenation and Partial Reduction

The complete saturation of the benzene ring in this compound to form the corresponding substituted cyclohexane (B81311) derivative is a challenging but feasible transformation. Aromatic rings are inherently stable and their hydrogenation requires more forcing conditions than those used for simple alkenes. libretexts.org

Catalytic hydrogenation typically involves high pressures of hydrogen gas and transition metal catalysts. libretexts.org For substituted benzenes, catalysts like rhodium on carbon (Rh/C), platinum (Pt), palladium (Pd), or nickel (Ni) are effective. libretexts.orggla.ac.uk The reaction of this compound would likely proceed under these conditions to yield 1-bromo-2-ethoxy-3-fluorocyclohexane. It is important to note that under such harsh conditions, hydrogenolysis (cleavage) of the carbon-bromine bond can be a competing side reaction.

| Substrate | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Anisole | Ru/Activated Charcoal | 80 °C, 4 MPa H₂ | Methoxycyclohexane | gla.ac.uk |

| Benzene | Pt, Pd, or Ni | High Pressure H₂ | Cyclohexane | lumenlearning.com |

| o-Xylene | Rhodium on Carbon | High Pressure H₂ | 1,2-Dimethylcyclohexane | libretexts.org |

| This compound (Predicted) | Rh/C or PtO₂ | High Pressure H₂ | 1-Bromo-2-ethoxy-3-fluorocyclohexane | N/A |

For partial reduction, the Birch reduction offers a distinct regioselectivity. lumenlearning.com This method uses an alkali metal (like lithium or sodium) dissolved in liquid ammonia with an alcohol as a proton source. libretexts.org For benzene rings with electron-donating groups like the ethoxy group, the reduction typically occurs at the positions ortho and meta to the substituent. The fluorine and bromine atoms, being electron-withdrawing through induction, would also influence the regiochemical outcome, making the prediction for this compound complex.

Selective Oxidation of Side Chains

The benzene ring itself is generally resistant to oxidation, especially under conditions that would cleave alkene double bonds. libretexts.org However, alkyl side chains attached to an aromatic ring can be oxidized, typically at the benzylic position (the carbon atom directly attached to the ring). unizin.orglibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert an alkylbenzene to a benzoic acid. unizin.org

For this reaction to occur, the benzylic carbon must have at least one hydrogen atom. unizin.org In the case of this compound, the side chain is an ethoxy group (-O-CH₂CH₃). The carbon atom directly attached to the ring is an oxygen, not a carbon, and therefore there are no benzylic hydrogens. Consequently, this compound is expected to be inert to side-chain oxidation under standard conditions (e.g., KMnO₄). unizin.org This inertness allows for selective oxidation of other functional groups in a molecule while leaving the ethoxy group and the aromatic ring of this compound intact.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves studying reaction kinetics, detecting intermediates, and understanding the role of catalysts.

Kinetic Studies of Key Transformations

Kinetic studies, which measure how reaction rates change with concentration and temperature, are fundamental to elucidating reaction mechanisms. For transformations involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), kinetic analysis can reveal the rate-determining step and the species involved in it. acs.org

For instance, in a hypothetical Suzuki coupling of this compound with an arylboronic acid, one could monitor the disappearance of the starting materials and the appearance of the biaryl product over time using techniques like GC or HPLC. By systematically varying the concentrations of the aryl halide, boronic acid, base, and palladium catalyst, a rate law can be determined. This rate law provides insight into the mechanism, such as whether the rate-limiting step is oxidative addition, transmetalation, or reductive elimination. youtube.com Reaction progress kinetic analysis has proven to be a powerful tool for rationally guiding the development and optimization of catalysts for challenging coupling reactions. acs.org

Spectroscopic Probing of Reaction Intermediates

Spectroscopic methods are invaluable for detecting and characterizing the transient intermediates that form during a chemical reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR can be used to observe the starting materials, products, and any stable or long-lived intermediates. libretexts.org For example, in situ NMR monitoring could potentially identify the oxidative addition product of this compound with a palladium(0) complex. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for tracking changes in functional groups. rsc.org The formation of a σ-complex (an arenium ion) during electrophilic aromatic substitution, for instance, involves the conversion of a C(sp²)–H bond to a C(sp³)–H bond, which can be observed as a change in the C-H stretching frequency. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: Aromatic compounds have characteristic UV absorptions. pressbooks.pub Changes in the conjugation system upon formation of reaction intermediates, such as charge-transfer complexes, can often be detected by UV-Vis spectroscopy. acs.org

In many cases, reaction intermediates are too short-lived to be observed directly. In such scenarios, trapping experiments can be employed to provide indirect evidence for their existence.

Role of Ligand Design in Catalytic Cycles

In transition metal-catalyzed reactions, such as the widely used palladium-catalyzed cross-coupling reactions, the ligands coordinated to the metal center play a pivotal role. sigmaaldrich.comnih.gov The choice of ligand can dramatically influence the catalyst's stability, activity, and selectivity. nih.gov For a substrate like this compound, the electronic and steric properties of the substituents require a carefully chosen ligand for successful coupling.

The oxidative addition of the C-Br bond to a Pd(0) center is a key step in many cross-coupling cycles. youtube.com Electron-donating, bulky phosphine ligands, such as the biarylphosphines developed by Buchwald and others, are often effective. nih.gov These ligands stabilize the Pd(0) complex and promote the oxidative addition step. The steric bulk of the ligand can also facilitate the final reductive elimination step, which forms the desired product and regenerates the active catalyst. youtube.com

| Ligand Class | Example Ligand | Key Features | Typical Applications | Reference |

|---|---|---|---|---|

| Monodentate Triarylphosphines | Triphenylphosphine (PPh₃) | Basic, widely available | Heck, Suzuki (less reactive substrates) | uwindsor.ca |

| Bidentate Phosphines | Xantphos | Large "bite angle", promotes reductive elimination | Buchwald-Hartwig amination, C-O coupling | nih.gov |

| Bulky, Electron-Rich Dialkylbiarylphosphines | SPhos, XPhos | High activity for activating C-Cl and C-Br bonds | Suzuki, Buchwald-Hartwig amination of challenging substrates | nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr | Strong sigma-donors, sterically demanding | Suzuki and Heck reactions with deactivated aryl chlorides | nih.gov |

The fluorine and ethoxy substituents on this compound exert both steric and electronic effects that must be considered. The fluorine is strongly electron-withdrawing, which can make the C-Br bond more susceptible to oxidative addition. The ortho-ethoxy group provides steric hindrance near the reaction center, which could necessitate the use of a ligand that is not overly bulky itself but can still promote the necessary transformations at the metal center. Therefore, a successful catalytic system for this substrate would require careful tuning of the ligand to balance these competing factors.

Computational and Theoretical Chemistry Studies of 1 Bromo 2 Ethoxy 3 Fluorobenzene

Electronic Structure and Bonding Analysis of 1-Bromo-2-ethoxy-3-fluorobenzene

A thorough analysis of the electronic structure and bonding is fundamental to understanding the chemical behavior of this compound. Computational methods provide insights into electron distribution, orbital interactions, and the nature of chemical bonds, which collectively govern the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules. By approximating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and a range of electronic properties. For a molecule like this compound, a typical DFT study would involve geometry optimization to find the lowest energy conformation.

Commonly used functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), would be employed to calculate key electronic parameters. nih.govresearchgate.net These parameters offer a quantitative description of the molecule's electronic character.

Illustrative Data Table of DFT-Calculated Properties for a Substituted Benzene (B151609) Derivative:

| Property | Value | Unit |

| Total Energy | -2850.123 | Hartrees |

| Dipole Moment | 2.54 | Debye |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | -0.45 | eV |

| HOMO-LUMO Gap | 6.33 | eV |

Note: The data in this table is illustrative for a hypothetical substituted benzene and does not represent actual calculated values for this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate characterizations of molecular properties. While computationally more demanding than DFT, they are often used as a benchmark. For this compound, ab initio calculations would yield precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry. nih.gov

Illustrative Data Table of Ab Initio Calculated Geometrical Parameters for a Substituted Benzene Derivative:

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br Bond Length | 1.905 |

| C-F Bond Length | 1.352 |

| C-O Bond Length | 1.368 |

| C-C-Br Bond Angle | 119.8 |

| C-C-F Bond Angle | 118.5 |

Note: The data in this table is illustrative for a hypothetical substituted benzene and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. The MEP map reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show negative potential (typically colored red or yellow) around the electronegative fluorine and oxygen atoms, as well as the bromine atom to some extent, indicating their propensity to interact with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the ethoxy group and the benzene ring, highlighting potential sites for nucleophilic attack. This information is crucial for predicting how the molecule will interact with other reagents. nih.govresearchgate.net

Computational Modeling of Reaction Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface, it is possible to identify transition states and intermediates, thereby understanding the feasibility and selectivity of a reaction.

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, identifying the transition state for each elementary step is critical. Computational methods are used to locate the geometry of the transition state, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction. Vibrational frequency analysis is performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The substitution pattern of this compound presents several possibilities for regioselectivity in reactions such as further electrophilic aromatic substitution or metallation. Computational modeling can predict the most likely site of reaction by comparing the activation energies for the formation of different regioisomers. By calculating the energies of the potential intermediates and transition states for attack at each possible position on the benzene ring, a quantitative prediction of the regiochemical outcome can be made. Similarly, if chiral centers are formed during a reaction, computational methods can be employed to predict the stereoselectivity by calculating the energies of the diastereomeric transition states.

Solvation Effects on Reaction Thermodynamics and Kinetics

No published studies were found that specifically investigate the influence of different solvents on the thermodynamic and kinetic parameters of reactions involving this compound. Such studies would typically involve computational modeling to calculate properties like Gibbs free energy of solvation, reaction energy barriers, and transition state geometries in various solvent environments. This information is crucial for understanding and predicting how the solvent can alter reaction rates and equilibria. Without experimental or theoretical data, a discussion on this topic would be purely speculative.

Quantitative Structure-Activity Relationship (QSAR) for this compound Derivatives

The search did not yield any QSAR studies performed on derivatives of this compound. QSAR models are developed to correlate the chemical structure of compounds with their biological activity or chemical reactivity. This requires a dataset of compounds with known activities, from which mathematical models are built.

There are no specific descriptors developed or validated for the halogen and ethoxy group interactions within the context of this compound derivatives. In general QSAR studies, such interactions are often characterized by a combination of electronic, steric, and hydrophobic parameters. For instance, the electronic influence of the bromine and fluorine atoms would likely be described by parameters such as Hammett constants or calculated atomic charges. The ethoxy group's effect would be modeled using steric descriptors (e.g., molar refractivity) and hydrophobicity parameters (e.g., logP), as well as descriptors for hydrogen bond accepting capacity. However, without specific studies on this class of compounds, the relative importance and specific values of these descriptors are unknown.

Consequently, no predictive QSAR models for the reactivity or selectivity of this compound derivatives have been reported. The development of such models would be contingent on the availability of experimental data for a series of related compounds, which could then be used to train and validate the models.

Advanced Spectroscopic and Structural Characterization of 1 Bromo 2 Ethoxy 3 Fluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of 1-Bromo-2-ethoxy-3-fluorobenzene reveals distinct signals corresponding to the aromatic and ethoxy protons. The aromatic region of the spectrum displays complex multiplets due to the coupling between the protons and the adjacent fluorine atom. The ethoxy group is characterized by a quartet and a triplet, arising from the coupling between the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 7.30 | t | 7.4 | Aromatic CH |

| 7.24-7.15 | m | Aromatic CH | |

| 4.32 | q | 7.1 | -OCH₂- |

Data sourced from a study conducted in CDCl₃ at 500 MHz. rsc.org

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon attached to the fluorine atom exhibits a characteristic splitting pattern due to carbon-fluorine coupling. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromine, fluorine, and ethoxy substituents.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 164.47 (t, J=33.1 Hz) | C-F |

| 141.93 | Aromatic C |

| 128.47 | Aromatic C |

| 125.98 | Aromatic C |

| 116.41 (t, J=250.0 Hz) | Aromatic C |

| 62.84 | -OCH₂- |

Data sourced from a study conducted in CDCl₃ at 125 MHz. rsc.org

Fluorine-19 (¹⁹F) NMR Analysis

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum shows a single signal for the fluorine atom, which is split into a triplet due to coupling with the two neighboring aromatic protons.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|

Data sourced from a study conducted in CDCl₃ at 471 MHz. rsc.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic ring and within the ethoxy group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying quaternary carbons and confirming the substitution pattern on the benzene (B151609) ring. For instance, an HMBC experiment on a similar molecule, 5-Bromo-1,2,3-trifluorobenzene, showed long-range couplings between protons and carbons, including quaternary carbons. magritek.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Table 4: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2942, 2855 | C-H stretching | Aliphatic (ethoxy group) |

| 1630 | C=C stretching | Aromatic ring |

| 1464 | C-H bending | Aliphatic (ethoxy group) |

| 1260 | C-O-C asymmetric stretching | Aryl-alkyl ether |

| 1177 | C-F stretching | Aryl fluoride (B91410) |

| 836 | C-H out-of-plane bending | Substituted benzene |

Characteristic IR absorption data compiled from various sources. rsc.orgresearchgate.net The C-Br stretching vibration typically occurs in the range of 650-395 cm⁻¹. researchgate.net

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its molecular structure. The Raman spectrum of this compound is expected to exhibit a series of characteristic bands arising from the vibrations of the substituted benzene ring and the ethoxy group.

The vibrational modes of the benzene ring will be influenced by the three different substituents: a bromine atom, an ethoxy group, and a fluorine atom. These substituents lower the symmetry of the benzene ring, leading to a more complex Raman spectrum compared to benzene itself. Key expected vibrations include:

C-H stretching vibrations of the aromatic ring, typically appearing in the 3000-3100 cm⁻¹ region.

C-C stretching vibrations within the aromatic ring, which are sensitive to substitution and are expected in the 1400-1600 cm⁻¹ range.

Ring breathing modes , which involve the symmetric expansion and contraction of the benzene ring, are expected to be observed at specific frequencies that are characteristic of the substitution pattern.

C-Br and C-F stretching vibrations , which are anticipated at lower frequencies, typically below 1200 cm⁻¹. The C-Br stretch is expected in the 500-600 cm⁻¹ range, while the C-F stretch will likely appear in the 1100-1300 cm⁻¹ region.

Ethoxy group vibrations , including C-H stretching of the methyl and methylene groups (2850-3000 cm⁻¹), C-O stretching (around 1250 cm⁻¹), and various bending and rocking modes at lower frequencies.

Due to the absence of published experimental Raman spectra for this compound, the following table presents expected Raman shifts based on the analysis of similar substituted benzenes.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch (ethoxy) | 2870 - 2980 |

| C=C Aromatic Ring Stretch | 1570 - 1600 |

| C=C Aromatic Ring Stretch | 1450 - 1490 |

| C-O-C Asymmetric Stretch | 1240 - 1280 |

| C-F Stretch | 1100 - 1300 |

| Ring Breathing Mode | ~1000 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion. For this compound (C₈H₈BrFO), the presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be two peaks of almost equal intensity, separated by two mass units.

The theoretical exact masses for the two major isotopic molecular ions are:

[C₈H₈⁷⁹BrFO]⁺: 217.9793 u

[C₈H₈⁸¹BrFO]⁺: 219.9773 u

An HRMS analysis would be able to confirm these exact masses, thereby verifying the elemental composition of the compound.

Fragmentation Pattern Analysis

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For this compound, several key fragmentation pathways can be anticipated:

Loss of the ethyl group: Cleavage of the O-C₂H₅ bond is a common fragmentation pathway for ethoxybenzenes, leading to the formation of a [M - C₂H₅]⁺ ion. This would result in a fragment ion with a characteristic bromine isotope pattern.

Loss of an ethoxy radical: Cleavage of the phenyl-O bond would lead to the loss of an ethoxy radical (•OC₂H₅), resulting in a [C₆H₃BrF]⁺ fragment.

Loss of a bromine atom: The C-Br bond can break, leading to the loss of a bromine radical and the formation of a [C₈H₈FO]⁺ fragment.

Loss of ethylene (B1197577) from the ethoxy group: A common rearrangement reaction for ethers can lead to the loss of an ethylene molecule (C₂H₄), resulting in a [M - C₂H₄]⁺ ion.

The following table summarizes some of the expected key fragments and their theoretical m/z values.

| Fragment Ion | Proposed Structure | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) |

| [C₈H₈BrFO]⁺ | Molecular Ion (M⁺) | 218 | 220 |

| [C₆H₃BrFO]⁺ | Loss of C₂H₅ | 189 | 191 |

| [C₆H₄BrF]⁺ | Loss of C₂H₄O | 175 | 177 |

| [C₈H₈FO]⁺ | Loss of Br | 139 | - |

| [C₆H₄F]⁺ | Loss of Br and C₂H₄ | 95 | - |

X-ray Crystallography

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

To perform single crystal X-ray diffraction, a well-ordered single crystal of this compound would be required. If such a crystal could be grown, the analysis would yield a detailed picture of the molecule's conformation. Key structural parameters that could be determined include:

The precise bond lengths of C-Br, C-F, C-O, and C-C bonds.

The bond angles within the benzene ring and the ethoxy substituent.

The dihedral angles, which would describe the orientation of the ethoxy group relative to the plane of the benzene ring.

Intermolecular interactions in the crystal packing, such as van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds.

As of now, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases. Therefore, no experimental data on its molecular geometry and packing is available.

Rotational Spectroscopy (Microwave Spectroscopy)

Rotational spectroscopy, often referred to as microwave spectroscopy, is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. It provides extremely precise information about the molecular geometry and the distribution of electron density within the molecule.

The analysis of the rotational spectrum of this compound would yield its rotational constants (A, B, and C), which are inversely proportional to the moments of inertia about the principal axes of the molecule. These constants are highly sensitive to the atomic coordinates and can be used to determine the molecular structure with very high precision.

While no specific microwave spectroscopy studies on this compound have been published, research on the closely related molecule, 1-bromo-3-fluorobenzene (B1666201), provides insight into the type of information that can be obtained. furman.edu For 1-bromo-3-fluorobenzene, ab initio calculations were used to predict the rotational constants, which then guided the experimental measurements. furman.edu A similar approach would be necessary for the more complex this compound, likely complicated by the conformational flexibility of the ethoxy group.

The following table shows theoretical rotational constants for the related compound 1-bromo-3-fluorobenzene as an illustrative example.

| Spectroscopic Parameter | Value for 1-Bromo-3-fluorobenzene |

| Rotational Constant A | Theoretical value, requires specific calculation |

| Rotational Constant B | Theoretical value, requires specific calculation |

| Rotational Constant C | Theoretical value, requires specific calculation |

Note: The actual experimental and theoretical values for 1-bromo-3-fluorobenzene are part of ongoing research and are used here for illustrative purposes. furman.edu

Determination of Molecular Conformation and Rotational Constants

A comprehensive review of available scientific literature and spectral databases reveals a notable absence of specific research focused on the experimental or theoretical determination of the molecular conformation and rotational constants for this compound. While spectroscopic methods, particularly microwave spectroscopy, are the definitive techniques for precisely measuring rotational constants and elucidating the three-dimensional structures of molecules in the gas phase, no such studies have been published for this specific compound.

Computational chemistry methods could provide theoretical predictions of its rotational constants and explore potential conformers arising from the rotation of the ethoxy group. However, without experimental data from techniques like Fourier transform microwave (FTMW) spectroscopy, these theoretical values remain unverified.

For context, studies on similar, yet distinct, molecules such as 1-bromo-3-fluorobenzene have utilized microwave spectroscopy to determine their molecular shapes. furman.edu These investigations involve measuring the rotational frequencies of the molecule and comparing them to theoretical values obtained from computational calculations to derive precise rotational constants. furman.edu However, the substitution pattern and the presence of the flexible ethoxy group in this compound would significantly alter its rotational spectrum and conformational landscape compared to simpler analogues.

Due to the lack of specific research, no experimental data tables for the rotational constants or detailed findings on the molecular conformation of this compound can be provided at this time. Further investigation through dedicated spectroscopic and computational studies would be required to characterize these fundamental molecular properties.

Applications and Synthetic Utility of 1 Bromo 2 Ethoxy 3 Fluorobenzene

Role as a Versatile Synthetic Building Block

The presence of three different functional groups—an ether, a bromine atom, and a fluorine atom—on the aromatic ring at specific positions allows for a range of chemical transformations. The bromine atom can participate in cross-coupling reactions, the fluorine atom can influence the electronic properties and metabolic stability of target molecules, and the ethoxy group can affect solubility and binding interactions. These features make compounds like 1-Bromo-2-ethoxy-3-fluorobenzene valuable as versatile synthetic building blocks.

Halogenated benzene (B151609) derivatives are crucial intermediates in the synthesis of pharmaceuticals. archivemarketresearch.com The strategic placement of bromo and fluoro substituents is a common strategy in drug design to enhance biological activity and pharmacokinetic properties. While specific APIs derived directly from this compound are not prominently reported, the core structure is relevant to the synthesis of complex molecules. For instance, related bromofluorobenzene derivatives are used in the synthesis of novel drugs targeting central nervous system disorders and certain cancers. archivemarketresearch.com The general utility of such compounds as pharmaceutical intermediates is well-established. archivemarketresearch.comsmolecule.com

Table 1: Related Bromofluorobenzene Derivatives and Their Applications in Medicinal Chemistry

| Compound Name | Application/Significance |

| 1-Bromo-2-fluorobenzene (B92463) | Intermediate in the synthesis of various pharmaceuticals. archivemarketresearch.com |

| 1-Bromo-3-fluorobenzene (B1666201) | Useful intermediate for medicinal and agricultural chemicals. google.com |

| 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | An important intermediate for the synthesis of many biologically active compounds. researchgate.net |

This table presents examples of structurally related compounds and their documented roles in medicinal chemistry, suggesting the potential utility of this compound in similar applications.

The development of new crop protection agents often relies on halogenated aromatic intermediates. archivemarketresearch.com Fluorine-containing compounds, in particular, can exhibit enhanced herbicidal or pesticidal activity. The bromofluorobenzene scaffold is utilized in creating specialized herbicides and pesticides. archivemarketresearch.com The unique substitution pattern of this compound could potentially be exploited to develop novel agrochemicals with specific modes of action and improved environmental profiles.

Table 2: Related Bromofluorobenzene Derivatives in Agrochemicals

| Compound Name | Application/Significance |

| 1-Bromo-2-fluorobenzene | Used in the synthesis of agrochemicals. archivemarketresearch.com |

| 1-Bromo-3-fluorobenzene | Intermediate for agricultural chemicals. google.com |

This table highlights the use of similar bromofluorobenzene structures in the agrochemical industry, indicating a potential application area for this compound.

Substituted benzenes are fundamental building blocks for a variety of advanced materials. A patent for the production of 1-bromo-3-fluorobenzene indicates its utility as an intermediate for liquid crystals. google.com The incorporation of fluorine atoms can impart desirable properties such as thermal stability and specific electronic characteristics in materials. While direct evidence for the use of this compound in materials science is scarce, its structure suggests potential as a monomer or an additive in the synthesis of specialty polymers or liquid crystalline materials.

Development of Complex Molecular Architectures

The reactivity of the bromo and fluoro groups on the benzene ring of this compound allows for its use in the construction of more complex molecules through various synthetic strategies.

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. Aryl halides, such as this compound, are common components in MCRs, often participating through metal-catalyzed cross-coupling processes. The bromine atom can serve as a handle for transformations like Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of diverse molecular fragments in a convergent manner.

The distinct reactivity of the functional groups on this compound makes it an ideal starting point for divergent synthesis. In this approach, a common intermediate is used to generate a library of structurally diverse compounds. For example, the bromine atom can be selectively transformed through various coupling reactions or lithiation-substitution sequences, while the fluoro and ethoxy groups remain intact to influence the properties of the final products. This strategy is highly valuable in drug discovery and materials science for rapidly exploring chemical space.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology. It aims to generate collections of structurally diverse small molecules, known as compound libraries, which can be screened for novel biological activity. cam.ac.uknih.gov Unlike target-oriented synthesis (TOS), which focuses on creating a single, specific molecule, DOS explores a wide range of chemical space to identify new "hits" that can be developed into lead compounds for new therapeutics. cam.ac.ukwright.edu Central to the DOS approach is the use of versatile chemical building blocks that can be elaborated through various reaction pathways to yield a multitude of distinct molecular scaffolds. fluorochem.co.uk

This compound is an exemplary building block for diversity-oriented synthesis due to the specific arrangement and differential reactivity of its functional groups. The benzene ring provides a common and robust core scaffold, while the bromo, fluoro, and ethoxy substituents offer multiple points for chemical modification.

Key Structural Features for Diversity-Oriented Synthesis:

| Feature | Role in Diversity-Oriented Synthesis |

| Bromine Atom | Serves as a primary reactive site for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a vast range of carbon-based and heteroatomic substituents. nih.gov |

| Fluorine Atom | While generally more stable than the C-Br bond, the C-F bond can be activated under specific catalytic conditions for cross-coupling, offering a secondary, orthogonal site for diversification. rsc.org More commonly, it is retained in the final molecule, where its high electronegativity can significantly influence physicochemical properties like lipophilicity and metabolic stability, as well as binding affinity to biological targets. mdpi.com |

| Ethoxy Group | Functions as a steric and electronic modulator. It influences the reactivity of the adjacent halogen atoms and can participate in hydrogen bonding or other non-covalent interactions in the final molecule's binding to a target protein. |

| Substitution Pattern | The 1,2,3-substitution pattern creates a sterically defined region on the aromatic ring, which can be crucial for guiding the orientation of appended functionalities and achieving specific three-dimensional conformations required for biological activity. |

The strategic combination of these features allows chemists to design synthetic routes that branch out from the single starting material, this compound, to generate a library of compounds with significant skeletal and appendage diversity. cam.ac.uk

The construction of compound libraries for high-throughput screening (HTS) is a cornerstone of modern drug discovery. The goal is to assemble a large set of compounds that are sufficiently diverse to maximize the chances of finding a molecule that interacts with a specific biological target. chemdiv.com this compound is an ideal starting material for generating such libraries through systematic chemical modifications.

A common strategy involves a sequential, or one-pot, multi-reaction approach, leveraging the differential reactivity of the bromine and fluorine atoms. For instance, the more labile C-Br bond can be functionalized first using standard palladium-catalyzed cross-coupling conditions, which are typically not harsh enough to cleave the C-F bond. The resulting fluorinated intermediate can then be subjected to a second diversification step or used as is.

Hypothetical Reaction Scheme for Library Generation:

A hypothetical library could be constructed by first performing a Suzuki coupling at the bromine position with a diverse set of boronic acids. The resulting products could then be further diversified, for example, through a nucleophilic aromatic substitution of the fluorine atom if a strongly electron-withdrawing group has been introduced onto the ring.

| Step | Reaction Type | Reactant Class | Potential Diversity Introduced |

| 1 | Suzuki Cross-Coupling | Aryl/Heteroaryl Boronic Acids | Introduces a wide variety of aromatic and heterocyclic rings. |

| 1 | Sonogashira Coupling | Terminal Alkynes | Appends linear alkyne functionalities, which can be further modified. |

| 1 | Buchwald-Hartwig Amination | Primary/Secondary Amines | Creates diverse aniline (B41778) or N-aryl derivatives. |

| 1 | Heck Coupling | Alkenes | Introduces vinyl groups with various substituents. mdpi.com |

| 2 | Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., thiols, amines) | Functionalization at the fluorine position (requires activation). |

This multi-directional approach allows for the rapid generation of a large number of unique compounds from a single, readily available precursor. The resulting library of molecules, based on the 2-ethoxy-3-fluorophenyl scaffold, can then be screened against various biological targets, such as enzymes or receptors, to identify novel bioactive agents. The inclusion of fluorine in the scaffold is particularly advantageous, as fluorinated organic compounds are prevalent in pharmaceuticals and agrochemicals. mdpi.com

Conclusion and Future Perspectives in 1 Bromo 2 Ethoxy 3 Fluorobenzene Research

Synopsis of Key Findings and Contributions

A thorough review of scientific literature and patent databases reveals a significant gap in the dedicated study of 1-Bromo-2-ethoxy-3-fluorobenzene. Its primary presence is noted in chemical supplier catalogs, where it is listed as a commercially available compound. Basic identifying information, such as its CAS number (909302-84-7) and molecular formula (C8H8BrFO), is readily accessible. nih.govnih.gov

The existing body of research on related compounds provides some inferential context. For instance, studies on 1-bromo-2-fluorobenzene (B92463) detail its synthesis and its role as a precursor in the generation of benzyne, a highly reactive intermediate in organic synthesis. nih.govsigmaaldrich.comnih.gov This suggests that this compound could potentially undergo similar transformations. Furthermore, various other polysubstituted bromofluorobenzenes have been investigated for their applications as intermediates in the synthesis of agrochemicals and pharmaceuticals. However, no specific research has been published detailing the contributions or applications of this compound itself.

Identification of Remaining Challenges and Unexplored Avenues

The principal challenge in the context of this compound research is the fundamental lack of foundational studies. The following are key unexplored avenues that represent significant opportunities for future research:

Synthetic Methodologies: While the compound is commercially available, detailed, high-yield, and scalable synthetic routes are not described in the scientific literature. Research into novel and efficient synthetic pathways would be a crucial first step.

Chemical Reactivity: A systematic investigation of its reactivity is needed. This includes its susceptibility to common organic reactions such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitution, and metallation reactions. Understanding its reactivity profile is essential for its potential use as a building block in organic synthesis.

Physicochemical Properties: Comprehensive characterization of its physical and chemical properties beyond the basic data is required. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), determination of its crystal structure if solid, and measurement of properties like its octanol-water partition coefficient, which could be relevant for potential biological applications.

Biological Activity Screening: The presence of fluorine, a common feature in many bioactive molecules, suggests that this compound could be a scaffold for the development of new pharmaceuticals or agrochemicals. Screening for various biological activities would be a valuable endeavor.

Outlook for Transformative Research and Practical Applications of this compound

The future of research on this compound is contingent on initiating these foundational studies. The unique substitution pattern of a bromo, ethoxy, and fluoro group on the benzene (B151609) ring offers a versatile platform for chemical modification, opening up possibilities for a range of practical applications.

Potential for Transformative Research:

Novel Scaffolds for Medicinal Chemistry: The trifunctionalized benzene ring could serve as a unique starting point for the synthesis of complex molecules with potential therapeutic value. The interplay of the electronic effects of the three different substituents could lead to novel chemical space exploration.

Advanced Materials Science: Fluorinated aromatic compounds are often used in the development of liquid crystals, polymers, and other advanced materials. Investigating the potential of this compound and its derivatives in these areas could lead to the discovery of materials with unique optical or electronic properties.

Potential Practical Applications:

Agrochemicals: As with other substituted bromofluorobenzenes, this compound could be a precursor to new herbicides, fungicides, or insecticides.

Pharmaceuticals: It could serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The specific substitution pattern might be crucial for binding to biological targets.

Q & A

Q. Key Considerations :

- Regioselectivity is influenced by the electron-donating ethoxy (-OEt) and electron-withdrawing fluorine (-F) groups.

- Purity is validated via GC-MS (>95%) and NMR (¹H/¹³C) to confirm substitution patterns .

How can spectroscopic techniques be used to characterize this compound?

Basic Research Question

A multi-technique approach ensures accurate structural elucidation:

- NMR Spectroscopy :

- ¹H NMR: Ethoxy protons appear as a quartet (δ ~1.3–1.5 ppm) and triplet (δ ~3.7–4.0 ppm). Aromatic protons show splitting patterns due to coupling with F and Br .

- ¹⁹F NMR: A singlet near δ -110 to -120 ppm confirms the fluorine environment.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 218 (C₈H₈BrFO⁺) with fragmentation patterns indicating Br and F loss .

- IR Spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹), C-O-C (~1250 cm⁻¹), and C-F (~1200 cm⁻¹) .

What factors influence the stability of this compound during storage and handling?

Basic Research Question

Stability is affected by:

- Light Sensitivity : Halogenated aromatics degrade under UV light; store in amber glass at -20°C .

- Moisture : Hydrolysis of the ethoxy group is minimized using anhydrous solvents and inert atmospheres (N₂/Ar) .

- Thermal Decomposition : Avoid temperatures >100°C, as C-Br bonds may cleave, releasing HBr gas .

Validation : Monitor decomposition via periodic TLC or HPLC to detect byproducts like 2-ethoxy-3-fluorophenol .

How do substituent effects guide regioselectivity in further functionalization of this compound?

Advanced Research Question

The ethoxy (-OEt), fluorine (-F), and bromine (-Br) groups create a unique electronic landscape:

- Meta-Directing Effects : -OEt activates the ring for electrophilic substitution at positions para to itself, while -F and -Br deactivate ortho/para positions.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids occurs preferentially at the Br site, leaving -OEt and -F intact for subsequent modifications .

Case Study : Pd-catalyzed coupling with phenylboronic acid yields 2-ethoxy-3-fluoro-biphenyl derivatives, confirmed by X-ray crystallography .

Can computational models predict the reactivity and spectroscopic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:

- Predict NMR Chemical Shifts : Matches experimental ¹H/¹³C data within ±0.3 ppm .

- Optimize Transition States : Simulate reaction pathways for bromination or nucleophilic substitution, highlighting activation barriers .

- Electron Density Analysis : Laplacian plots reveal charge distribution, explaining directing effects of substituents .

How can AI-driven retrosynthetic tools improve the planning of multi-step syntheses involving this compound?

Advanced Research Question

AI platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose efficient routes:

Retrosynthetic Disconnection : Prioritize forming the ethoxy group early due to its stability.

Route Optimization : Minimize steps using one-pot bromination-fluorination strategies .

Yield Prediction : Machine learning models estimate yields based on solvent polarity and catalyst selection (e.g., Pd vs. Cu) .

What methodologies are used to study the biological interactions of this compound?

Advanced Research Question

While direct studies are limited, analogous halogenated aromatics are evaluated via:

- Enzyme Binding Assays : Fluorescence quenching to measure affinity for cytochrome P450 isoforms .

- Molecular Docking : Simulate interactions with bacterial enoyl-ACP reductase (FabI), a target for antimicrobial agents .

- Toxicity Screening : Ames test for mutagenicity and MTT assay for cytotoxicity in human hepatocytes .

Limitations : Structural analogs (e.g., 1-bromo-3-fluorobenzene) show moderate bioactivity, but ethoxy groups may reduce membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.